Pasireotide L-aspartate salt

Somatostatin receptor pharmacology Receptor binding assay IC50 determination

Pasireotide L-aspartate salt (SOM230) is the definitive sst5-preferring somatostatin analog for corticotroph adenoma and neuroendocrine tumor research. With 40-fold higher sst5 binding vs octreotide, 30-fold higher sst1 affinity, and a well-characterized L-aspartate salt form, it ensures superior solubility for in vitro assays and extended half-life for chronic in vivo dosing. This ≥98% HPLC-purity compound eliminates the receptor-engagement variability of first-generation analogs, making it the essential tool for reproducible somatostatin receptor pharmacology.

Molecular Formula C62H73N11O13
Molecular Weight 1180.33
CAS No. 396091-77-3
Cat. No. B2901048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide L-aspartate salt
CAS396091-77-3
Molecular FormulaC62H73N11O13
Molecular Weight1180.33
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1
InChIKeyXOMKXFJQWURETI-XZRPHVMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pasireotide L-Aspartate Salt (CAS 396091-77-3): A Second‑Generation Somatostatin Receptor Ligand for High‑Fidelity In Vitro and In Vivo Research


Pasireotide L-aspartate salt (CAS 396091-77-3; also referred to as SOM230 L-aspartate) is a stable, synthetic cyclohexapeptide somatostatin analogue engineered as a multi‑receptor ligand. It binds with high affinity to four of the five human somatostatin receptor subtypes (sst1, sst2, sst3, and sst5) and displays a distinctive receptor‑binding signature relative to first‑generation somatostatin analogues such as octreotide and lanreotide [1]. The L‑aspartate salt form is a preferred salt for research applications, offering well‑characterized physicochemical properties including a molecular formula of C₆₂H₇₃N₁₁O₁₃, a molecular weight of 1180.31 g/mol, and documented solubility in DMSO . This compound is not intended for human therapeutic use and is supplied exclusively for laboratory investigations into somatostatin receptor pharmacology, neuroendocrine signalling, and pituitary hormone regulation.

Why Pasireotide L‑Aspartate Salt Cannot Be Replaced by First‑Generation Somatostatin Analogues or Alternative Salt Forms


Substituting pasireotide L‑aspartate salt with a first‑generation somatostatin analogue (e.g., octreotide or lanreotide) or with an alternative salt form (e.g., pasireotide pamoate, ditrifluoroacetate) introduces significant variability in receptor‑engagement profiles, pharmacokinetic behaviour, and formulation suitability that directly compromises experimental reproducibility. Pasireotide L‑aspartate exhibits a 40‑fold higher binding affinity for the sst5 receptor subtype compared with octreotide, a 30‑fold higher affinity for sst1, and a 5‑fold higher affinity for sst3 [1]. In contrast, first‑generation analogues are highly sst2‑selective and possess negligible sst5 activity, rendering them unsuitable surrogates in models where sst5 signalling is critical, such as corticotroph adenoma research [2]. Furthermore, the L‑aspartate salt provides a distinct solubility and stability profile compared with the pamoate or ditrifluoroacetate salts; the pamoate salt is optimised for long‑acting intramuscular depot formulations and is not interchangeable in solution‑based in vitro assays or acute in vivo pharmacokinetic studies requiring immediate compound availability [3]. The quantitative evidence presented below establishes the precise, measurable differentiators that mandate the use of pasireotide L‑aspartate salt for rigorous scientific inquiry.

Quantitative Evidence Guide for Pasireotide L‑Aspartate Salt (CAS 396091-77-3): Receptor Pharmacology, Pharmacokinetics, and Clinical Differentiation


Somatostatin Receptor Subtype Binding Affinity: Pasireotide L‑Aspartate vs. Octreotide and Lanreotide

In a head‑to‑head in vitro receptor‑binding study using human somatostatin receptor subtypes (hsst1‑5), pasireotide L‑aspartate salt demonstrated a distinct, broader binding profile compared with octreotide and lanreotide. Specifically, pasireotide bound sst5 with an IC₅₀ of 0.16 ± 0.01 nM, representing a 39‑fold higher affinity than octreotide (IC₅₀ = 6.3 ± 1.0 nM) and a 106‑fold higher affinity than lanreotide (IC₅₀ = 17 ± 5 nM) [1]. Binding to sst1 was also enhanced (IC₅₀ = 9.3 ± 0.1 nM for pasireotide vs. 280 ± 80 nM for octreotide), whereas affinity for sst2 was moderately reduced relative to octreotide (IC₅₀ = 1.0 ± 0.1 nM vs. 0.38 ± 0.08 nM) [1]. These data establish that pasireotide L‑aspartate is a potent multi‑receptor ligand with a receptor‑engagement signature fundamentally divergent from first‑generation analogues.

Somatostatin receptor pharmacology Receptor binding assay IC50 determination

Clinical Efficacy in Cushing's Disease: Pasireotide L‑Aspartate Normalization of Urinary Free Cortisol (UFC)

In a Phase III, multicentre, randomised clinical trial (PASPORT‑CUSHINGS) evaluating subcutaneous pasireotide L‑aspartate salt (formulated as Signifor®) in 162 patients with Cushing's disease, the 900 µg twice‑daily dose achieved urinary free cortisol (UFC) normalization in 26.3% of patients at six months (95% CI: 16.6–35.9), meeting the pre‑specified primary endpoint [1]. The 600 µg twice‑daily dose resulted in 14.6% UFC normalization and did not meet the statistical threshold [1]. In a separate Phase II study involving 29 patients, pasireotide decreased UFC levels in 76% of subjects over a 15‑day treatment period [2]. By comparison, first‑generation somatostatin analogues such as octreotide and lanreotide have not demonstrated clinically meaningful UFC reductions in Cushing's disease and are not approved for this indication, a difference attributed to their negligible sst5 affinity and inability to suppress ACTH secretion from corticotroph adenomas [3].

Cushing's disease Pituitary adenoma Urinary free cortisol

Pharmacokinetic Profile: Pasireotide L‑Aspartate vs. Octreotide in Acromegaly Patients

A pharmacokinetic‑pharmacodynamic comparison in patients with acromegaly revealed that pasireotide L‑aspartate salt (SOM230) exhibits a significantly longer elimination half‑life and lower apparent clearance than octreotide. Following subcutaneous administration, the apparent clearance of pasireotide was 8.0 L/h, approximately half that of octreotide (15.8 L/h) [1]. The elimination half‑life of pasireotide was 11.8 hours, compared with 2.3 hours for octreotide—a 5‑fold prolongation [1]. Additionally, in a preclinical rat model, pasireotide exhibited a >7‑fold longer plasma half‑life than octreotide (11 h vs. 1.5 h) [2]. These pharmacokinetic differences result in more sustained target engagement and reduced inter‑patient variability in exposure, which is critical for both experimental reproducibility in longitudinal in vivo studies and for the design of dosing regimens in translational research.

Pharmacokinetics Acromegaly Somatostatin analogue

Salt Form Differentiation: L‑Aspartate vs. Pamoate Salt for Research Applications

The L‑aspartate salt of pasireotide is chemically distinct from the pamoate salt (CAS 396091-79-5) used in long‑acting intramuscular depot formulations (Signifor® LAR). According to patent disclosures describing somatostatin analogue formulations, the L‑aspartate salt is a preferred form for solution‑based administration and immediate‑release research applications, whereas the pamoate monosalt is optimised for sustained release from biodegradable polymer microparticles over several weeks [1]. Practically, pasireotide L‑aspartate salt demonstrates defined solubility in DMSO (typically 1 mg/mL, requiring sonication) and is supplied with documented purity >98% by HPLC . The pamoate salt, by contrast, is poorly soluble in common aqueous or organic solvents used for in vitro assays and is intended exclusively for long‑acting injectable suspension formulations. Using the incorrect salt form can lead to incomplete dissolution, inaccurate dosing, and irreproducible pharmacokinetic profiles.

Salt form selection Formulation science In vitro assay compatibility

In Vitro Functional Potency: Inhibition of GHRH‑Stimulated Growth Hormone Release in Primary Pituitary Cells

In a functional assay using primary cultures of rat pituitary cells, pasireotide L‑aspartate salt effectively inhibited growth hormone‑releasing hormone (GHRH)‑induced growth hormone (GH) release with an IC₅₀ of 0.4 nM [1]. By comparison, octreotide demonstrated approximately 25‑fold greater potency in this specific assay (IC₅₀ = 0.02 nM) [2], reflecting its higher sst2 affinity and preferential activity on GH‑secreting somatotroph cells. However, the moderate GH‑suppressive potency of pasireotide is offset by its broader receptor‑engagement profile and longer half‑life, which yields more uniform and sustained GH inhibition in vivo [3]. This assay provides a quantitative functional benchmark distinguishing pasireotide's multi‑receptor pharmacology from the sst2‑dominated action of octreotide and lanreotide.

Growth hormone regulation Primary pituitary cell culture Functional assay

Analytical Purity and Stability Specifications for Reproducible Research

Commercial suppliers of pasireotide L‑aspartate salt consistently report purity levels ≥97–98% as determined by high‑performance liquid chromatography (HPLC), with a molecular formula of C₆₂H₇₃N₁₁O₁₃ and molecular weight of 1180.31 g/mol . The lyophilised powder is stable for 36 months when stored at −20°C under desiccated conditions, and reconstituted solutions in DMSO (1 mg/mL) should be used within 3 months when stored at −20°C to prevent potency loss [1]. These defined purity and stability parameters enable consistent experimental planning and reduce batch‑to‑batch variability in sensitive biological assays. In contrast, alternative salt forms or non‑certified sources may lack equivalent documentation and traceability, increasing the risk of irreproducible results.

Analytical chemistry Quality control Compound characterization

High‑Impact Research and Industrial Application Scenarios for Pasireotide L‑Aspartate Salt (CAS 396091-77-3)


In Vitro Pharmacology of Corticotroph Adenoma Cells: Assessing sst5‑Mediated ACTH Suppression

Pasireotide L‑aspartate salt is the definitive tool compound for investigating sst5‑dependent regulation of adrenocorticotropic hormone (ACTH) secretion in primary human corticotroph tumour cells or immortalised cell lines (e.g., AtT‑20). Based on its 40‑fold higher sst5 binding affinity compared with octreotide [1] and its clinically validated ability to normalise urinary free cortisol in Cushing's disease patients [2], researchers can use pasireotide L‑aspartate to establish dose‑response relationships, probe receptor‑specific signalling pathways (e.g., cAMP inhibition, calcium flux), and evaluate combinatorial regimens with other pituitary‑targeted therapies. First‑generation analogues such as octreotide are inappropriate as positive controls in this context because they lack meaningful sst5 activity.

Longitudinal In Vivo Studies Requiring Sustained Somatostatin Receptor Engagement

The extended elimination half‑life of pasireotide L‑aspartate salt (11.8 hours in humans, >7‑fold longer than octreotide in rats) [3][4] makes it the preferred choice for chronic dosing studies in rodent models of neuroendocrine tumours, acromegaly, or Cushing's disease. The reduced clearance (8.0 L/h vs. 15.8 L/h for octreotide) [3] enables less frequent dosing schedules, minimising animal handling stress and maintaining more stable plasma drug concentrations throughout the experimental period. This pharmacokinetic advantage is particularly valuable when correlating target engagement (e.g., tumour sst2/sst5 expression) with functional outcomes (e.g., hormone levels, tumour volume).

Receptor‑Binding Profiling and Competitive Displacement Assays for Somatostatin Receptor Subtype Selectivity

Pasireotide L‑aspartate salt serves as a reference multi‑receptor ligand in competitive binding assays designed to characterise novel somatostatin analogues or assess receptor expression in tissue samples. Its well‑defined IC₅₀ values for hsst1 (9.3 nM), hsst2 (1.0 nM), hsst3 (1.5 nM), and hsst5 (0.16 nM) [1] provide a quantitative benchmark for distinguishing ligands with preferential sst5, sst2, or broad‑spectrum activity. When used alongside octreotide (sst2‑selective) and SRIF‑14 (endogenous agonist), pasireotide L‑aspartate enables rigorous pharmacologic fingerprinting of new chemical entities.

Quality‑Controlled Reference Standard for Analytical Method Development and Batch‑to‑Batch Consistency Monitoring

With a documented purity specification of >98% by HPLC and defined stability parameters (36 months lyophilised at −20°C) [5], pasireotide L‑aspartate salt is suitable for use as an analytical reference standard in method development, validation, and routine quality control of somatostatin analogue formulations. Analytical chemists can utilise this well‑characterised material to calibrate HPLC‑UV or LC‑MS/MS systems, establish system suitability criteria, and monitor degradation products under stress conditions, thereby ensuring the integrity and reproducibility of analytical data across different laboratories and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide L-aspartate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.